2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine
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Overview
Description
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H9F3N2S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine typically involves the reaction of 2-aminobenzothiazole with trifluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine
- 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine
Uniqueness
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine is unique due to its benzothiazole ring structure, which imparts specific chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H9F3N2S |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)6-1-2-8-7(5-6)15-9(16-8)3-4-14/h1-2,5H,3-4,14H2 |
InChI Key |
ORMPPQIXDBKVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCN |
Origin of Product |
United States |
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